molecular formula C8H5BrN2O B13523776 8-Bromo-1,6-naphthyridin-4-ol

8-Bromo-1,6-naphthyridin-4-ol

Cat. No.: B13523776
M. Wt: 225.04 g/mol
InChI Key: UCHKPPXKWFYBGG-UHFFFAOYSA-N
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Description

8-Bromo-1,6-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 4th position, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,6-naphthyridin-4-ol typically involves the bromination of 1,6-naphthyridin-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,6-naphthyridin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Bromo-1,6-naphthyridin-4-ol is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and hydroxyl group may facilitate binding to active sites, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-1,6-naphthyridin-4-ol is unique due to the specific positioning of the bromine atom, which influences its reactivity and potential biological activities. This compound’s distinct structure allows for targeted modifications and applications in various scientific fields .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

8-bromo-1H-1,6-naphthyridin-4-one

InChI

InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-7(12)1-2-11-8(5)6/h1-4H,(H,11,12)

InChI Key

UCHKPPXKWFYBGG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=NC=C2C1=O)Br

Origin of Product

United States

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